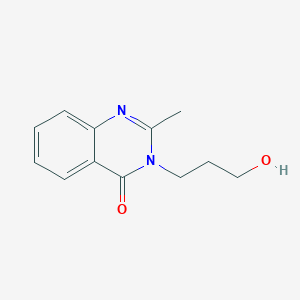
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound features a hydroxypropyl group at the third position and a methyl group at the second position of the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 3-(3-carboxypropyl)-2-methylquinazolin-4(3H)-one.
Reduction: 3-(3-hydroxypropyl)-2-methyl-1,2-dihydroquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
作用机制
The mechanism of action of 3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the hydroxypropyl group, which may reduce its solubility and bioavailability.
3-(3-hydroxypropyl)quinazolin-4(3H)-one: Lacks the methyl group, which may affect its biological activity.
3-(3-chloropropyl)-2-methylquinazolin-4(3H)-one: The chloro group may make it more reactive but less biocompatible.
Uniqueness
3-(3-hydroxypropyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the hydroxypropyl and methyl groups, which may enhance its solubility, bioavailability, and biological activity compared to similar compounds.
属性
IUPAC Name |
3-(3-hydroxypropyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-11-6-3-2-5-10(11)12(16)14(9)7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBQLOFXJZRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5244981.png)
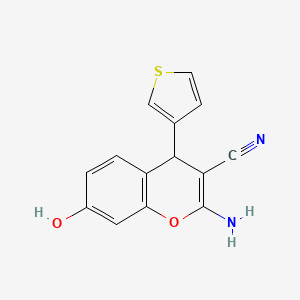
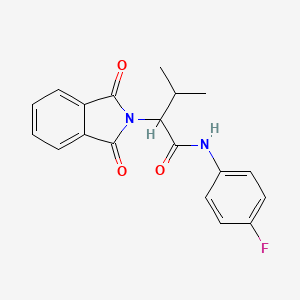
![(5Z)-3-methyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5245008.png)
![2-[(2-methoxy-5-{2-[(4-nitrophenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B5245010.png)
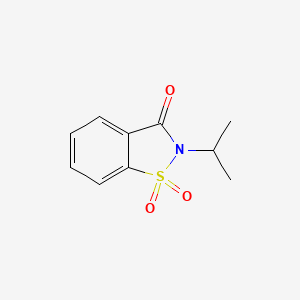
![2-[Bis(5-methylfuran-2-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B5245028.png)
![N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5245033.png)
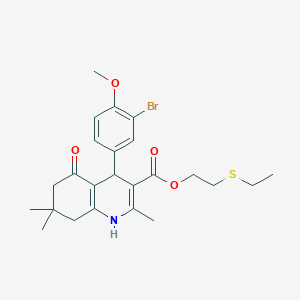
![2-[(1-benzyl-4-piperidinyl)(propyl)amino]ethanol](/img/structure/B5245041.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-fluoroaniline](/img/structure/B5245043.png)
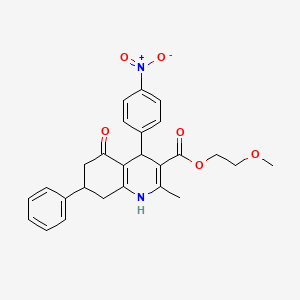
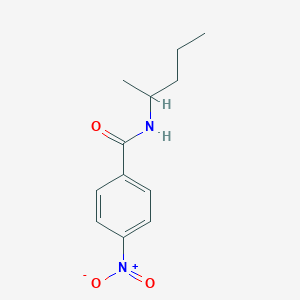
![(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B5245062.png)
